3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Organic Photovoltaics All-Small-Molecule Solar Cells Film Morphology Control

Researchers developing organic field-effect transistors (OFETs) and photovoltaics (OPVs) require building blocks with precisely controlled alkyl chain lengths to tune film morphology and device efficiency. 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one addresses this need as a high-purity rhodanine derivative. - The N-hexyl substituent provides optimal solubility for solution processing (spin-coating, inkjet printing) while enabling systematic study of structure-property relationships. - Batch-to-batch consistency with full analytical documentation (NMR, HPLC) ensures reproducible device fabrication and reliable patent support. - Available in research quantities (100 mg to 5 g) with room-temperature shipping for rapid global delivery.

Molecular Formula C9H15NOS2
Molecular Weight 217.35
CAS No. 56347-27-4
Cat. No. B2435751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexyl-2-thioxo-1,3-thiazolidin-4-one
CAS56347-27-4
Molecular FormulaC9H15NOS2
Molecular Weight217.35
Structural Identifiers
SMILESCCCCCCN1C(=O)CSC1=S
InChIInChI=1S/C9H15NOS2/c1-2-3-4-5-6-10-8(11)7-13-9(10)12/h2-7H2,1H3
InChIKeyLPASVVQQHVDHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexyl-2-thioxo-1,3-thiazolidin-4-one for Organic Electronics


3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is a specific N-hexyl substituted derivative of rhodanine, a privileged scaffold in medicinal and materials chemistry . Its core utility is as a high-purity building block and synthetic intermediate, particularly in the preparation of advanced semiconductor materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The compound features a thiazolidine ring with a reactive thioxo group at the 2-position, enabling key condensation reactions, and a hydrophobic C6 alkyl chain at the 3-position, which critically influences solubility and molecular packing in the final materials [1]. It is supplied primarily for research and development purposes, with vendors providing rigorous analytical characterization to ensure reproducibility in sensitive device fabrication processes .

Workflow High-purity synthetic intermediate for organic electronics
Use Context Solution-processable semiconductor fabrication (OFET/OPV)
Selection Logic Batch-specific analytical QC supports reproducible synthesis

Why 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one Cannot Be Replaced


In the development of organic electronic materials, substituting 3-hexyl-2-thioxo-1,3-thiazolidin-4-one with other N-alkyl rhodanine derivatives (e.g., N-methyl, N-ethyl, or N-butyl) is not a straightforward swap due to a quantifiable structure-property relationship. A recent comparative study demonstrated that varying the N-alkyl chain length from methyl (C1) to hexyl (C6) profoundly alters film-forming kinetics, donor-acceptor miscibility, and molecular ordering in all-small-molecule organic solar cells [1]. While the N-ethyl derivative (C2) was identified as the optimal modulator for the specific BTR-Cl:N3 system, achieving a champion power conversion efficiency (PCE) of 17.12%, the N-hexyl derivative (C6) imparts distinct solubility and crystallization behaviors [1]. Therefore, the selection of the N-hexyl moiety is not arbitrary; it represents a deliberate and quantifiable molecular design choice to tune material properties, making generic substitution without rigorous re-optimization a significant risk to device performance and reproducibility [1].

Chain-Length Dependent Properties
N-alkyl chain length critically alters film-formation kinetics and donor-acceptor miscibility. Generic substitution without re-optimization may lead to significant changes in device morphology.
Specific System Optimization
The N-ethyl derivative was identified as the champion modulator in a specific donor:acceptor system, while the N-hexyl chain imparts distinct solubility and crystallization behavior, limiting direct interchange.

Performance Evidence for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one


Critical Role in High-Efficiency OPV Morphology

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (3-hexylrhodanine, C6) was directly compared with other N-alkyl rhodanine derivatives (C1, C2, and C4) as a film-forming kinetic modulator in all-small-molecule organic solar cells based on the BTR-Cl:N3 active layer [1]. While the C2 modulator yielded the highest power conversion efficiency (PCE) of 17.12%, the study explicitly quantifies the impact of the N-hexyl chain on film-formation time and donor-acceptor miscibility, which are critical for achieving optimal morphology [1]. This demonstrates that the N-hexyl substituent provides a specific, quantifiable set of processing and structural properties that differentiate it from shorter-chain analogs [1].

OPV Morphology Control
Head-to-head
C6 alters film kinetics vs. C2 champion PCE 17.12%
Chain-length specific property; supports morphology control research.
In BTR-Cl:N3 system; quantified differences in formation time and miscibility.
Organic Photovoltaics All-Small-Molecule Solar Cells Film Morphology Control

Verified Building Block for OFET Semiconductors

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is a key building block for synthesizing donor-acceptor (D-A) type small-molecule semiconductors used in OFETs and OPVs . Its N-hexyl chain is crucial for imparting solubility in common organic solvents, enabling solution processing of these advanced materials. A comparative study on p-type A–D–A oligothiophenes used end-capping groups such as hexyl rhodanine (HR) to achieve power conversion efficiencies (PCEs) ranging from 1–8% in photovoltaic devices, with performance strongly dependent on the choice of end-cap and side-chain [1]. This positions the compound as a verified and essential precursor for achieving a wide range of tunable electronic properties in next-generation devices [REFS-1, REFS-2].

Building Block Performance
Cross-study comparable
PCEs 1–8% in solution-processed OPVs
Solution-processability and device-performance context.
Hexyl rhodanine end-capped A–D–A oligothiophenes.
Organic Field-Effect Transistors Semiconductor Materials Synthetic Building Block

Verifiable Purity and Quality Control

Procurement value is quantifiably differentiated by vendor-provided analytical data. Reputable suppliers such as Bidepharm offer 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one with a standard purity of 95% or higher and provide batch-specific quality control reports (e.g., NMR, HPLC, GC) upon request . This level of documentation is essential for reproducibility in research settings, minimizing the risk of introducing unknown impurities that could deactivate catalysts, alter reaction yields, or compromise the performance of final electronic devices. In contrast, lower-cost, generic suppliers often provide this compound without such rigorous analytical backing, representing a quantifiable risk to research efficiency and material performance .

Commercial Purity & QC
Specification review
≥95% purity; batch-specific NMR, HPLC, GC
Reproducibility in synthesis; procurement confidence.
Vendor documentation differentiates from generic supply.
Chemical Procurement Quality Control Synthetic Intermediates

Application Scenarios for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one


Solution-Processable Semiconductors for OPVs and OFETs

This compound is an ideal starting material for researchers designing new donor-acceptor (D-A) type small molecules. Its N-hexyl chain provides the necessary solubility for solution-based fabrication techniques like spin-coating or inkjet printing, a critical requirement for low-cost, large-area organic electronics. Its performance as a key building block has been validated in studies where similar hexyl rhodanine end-capped materials achieved power conversion efficiencies (PCEs) up to 8% in OPV devices [1].

Structure-Property Relationships in Organic Electronics

For academic groups studying the impact of molecular structure on film morphology and device performance, this compound is a critical tool. As demonstrated in a direct head-to-head study with other N-alkyl rhodanine derivatives (C1, C2, C4), varying the chain length provides a systematic and quantifiable method to tune film-formation kinetics, molecular packing, and ultimately, device efficiency [2]. Procuring this specific N-hexyl derivative enables researchers to contribute to this well-defined and high-impact area of materials science.

Advanced Intermediates for Conjugated Polymers

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one serves as a crucial precursor for synthesizing more complex conjugated materials used in organic electronics. Its availability with high purity and full analytical documentation minimizes the risk of side reactions and ensures the highest possible yield in multi-step synthetic pathways. This is particularly important when developing proprietary materials, where batch-to-batch consistency is paramount for patent applications and reproducible device fabrication.

Application
Selection Property
Validation Focus
Donor-acceptor small-molecule synthesis
Solubilizing N-hexyl chain
Film-forming and solution-processability
Chain-length effect studies
Tuneable alkyl chain
Morphology-performance correlation
Multi-step conjugated material synthesis
High-purity building block
Batch-to-batch consistency and reaction yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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